Wang Resin

概要

説明

Developed by Su-Sun Wang in 1973, this resin has become a cornerstone in peptide synthesis due to its compatibility with fluorenylmethoxycarbonyl (Fmoc) chemistry and its ability to facilitate the synthesis of peptides with high efficiency and purity . The resin is composed of polystyrene cross-linked with divinylbenzene, featuring an ester linkage attached to the phenolic hydroxyl group of the polystyrene .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Wang resin involves the esterification of polystyrene beads with p-alkoxybenzyl alcohol. The polystyrene beads are first cross-linked with divinylbenzene to provide mechanical stability and prevent disintegration during synthesis . The ester linkage is then formed by reacting the phenolic hydroxyl group of the polystyrene with p-alkoxybenzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated reactors. The polystyrene beads are swelled in a suitable solvent, such as dichloromethane, and then reacted with p-alkoxybenzyl alcohol in the presence of a catalyst. The reaction mixture is stirred at a controlled temperature to ensure complete esterification. After the reaction, the resin is washed and dried to obtain the final product .

化学反応の分析

Types of Reactions: Wang resin primarily undergoes esterification and cleavage reactions. The ester linkage formed during the synthesis is stable under basic conditions but can be cleaved under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA) .

Common Reagents and Conditions:

Esterification: p-Alkoxybenzyl alcohol, polystyrene beads, acidic catalyst.

Cleavage: Trifluoroacetic acid (TFA), dichloromethane.

Major Products: The major product of the cleavage reaction is the peptide with a C-terminal acid, which is released from the resin under acidic conditions .

科学的研究の応用

Key Properties of Wang Resin

- Chemical Structure : this compound features a polystyrene backbone cross-linked with divinylbenzene, providing mechanical strength and stability. The presence of an ester linkage allows for the attachment of amino acids, which can be cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) .

- Particle Size : The performance of this compound in SPPS is influenced by its particle size. Smaller particles enhance solvent penetration and diffusion of reagents, leading to more efficient coupling reactions. Common sizes range from 100-200 mesh to 200-400 mesh .

- Resin Loading : High resin loading values increase synthesis efficiency but may complicate the synthesis of sterically hindered peptides. Conversely, lower loading can facilitate the synthesis of challenging peptides by minimizing intermolecular interactions .

Applications in Peptide Synthesis

This compound is predominantly used for synthesizing peptides due to its favorable characteristics:

- Peptide Synthesis : It allows for the efficient assembly of peptides through sequential amino acid coupling. The mild cleavage conditions preserve sensitive modifications, making it suitable for bioactive peptides and therapeutic agents .

- Preloaded Resins : Commercially available preloaded Wang resins with various Fmoc amino acids streamline the synthesis process, reducing the need for manual coupling of the first amino acid .

Case Study: Synthesis of Liraglutide

A notable application of this compound is in the optimized stepwise synthesis of Liraglutide, an active pharmaceutical ingredient (API). The use of this compound facilitated high purity and yield, demonstrating its effectiveness in producing complex peptide structures .

Catalysis and Organic Synthesis

Beyond peptide synthesis, this compound has been employed as a catalyst in organic reactions:

- Sonochemical Synthesis : Recent studies have shown that this compound can catalyze the sonochemical synthesis of various organic compounds, such as pyrazolo[4,3-d]pyrimidinone derivatives. This method yielded products in acceptable to excellent yields (51-94%) .

- Aminolytic Cleavage : Research indicates that aminolytic cleavage using primary amines can effectively release unnatural amino acids from this compound, showcasing its versatility beyond peptide applications .

作用機序

The mechanism of action of Wang resin involves the formation and cleavage of ester linkages. The phenolic hydroxyl group of the polystyrene reacts with p-alkoxybenzyl alcohol to form an ester linkage, which serves as the anchoring point for the first amino acid in peptide synthesis . During the synthesis, the ester bond remains stable under basic conditions, allowing for the sequential addition of amino acids. Upon completion of the synthesis, the ester bond is cleaved under mildly acidic conditions, releasing the peptide with a C-terminal acid .

類似化合物との比較

Wang resin is compared with other resins used in solid-phase peptide synthesis, such as:

Merrifield Resin: Unlike this compound, Merrifield resin uses a chloromethyl group for anchoring peptides.

Rink Amide Resin: This resin is used for synthesizing peptides with C-terminal amides.

2-Chlorotrityl Chloride Resin: This resin offers milder cleavage conditions and reduces the risk of racemization during the first amino acid coupling.

Uniqueness of this compound: this compound’s unique combination of stability under basic conditions and cleavability under mildly acidic conditions makes it highly efficient for synthesizing peptides with a wide range of complexities and lengths . Its compatibility with Fmoc chemistry and ability to produce peptides with C-terminal acids further enhance its versatility and utility in peptide synthesis .

生物活性

Wang resin is a well-known solid-phase support used in peptide synthesis and other organic transformations. Its unique properties facilitate the efficient synthesis of various compounds, particularly in medicinal chemistry. This article explores the biological activity associated with this compound, including its applications in drug discovery, synthesis methodologies, and relevant case studies.

Overview of this compound

This compound is a type of polystyrene-based resin functionalized with a hydroxymethyl group, which allows for the attachment of amino acids and other molecules. It is particularly valued for its ability to undergo deprotection under mild conditions, making it suitable for synthesizing sensitive compounds.

1. Peptide Synthesis

This compound is primarily utilized in the solid-phase synthesis of peptides. The resin's compatibility with various coupling reagents and its ability to release peptides under mild conditions make it a preferred choice for synthesizing bioactive peptides.

- Case Study : In a study focused on synthesizing Liraglutide, an anti-diabetic peptide, researchers demonstrated that using this compound allowed for high purity and yield through optimized stepwise synthesis methods .

2. Drug Discovery

This compound has been instrumental in the development of novel pharmaceuticals. Its use in combinatorial chemistry enables the rapid synthesis of diverse compound libraries for biological screening.

- Research Findings : A systematic review highlighted that resin glycosides derived from plants in the Convolvulaceae family exhibit a range of biological activities, including cytotoxicity against cancer cells and antimicrobial properties. These findings underscore the potential of this compound in facilitating the discovery of new therapeutic agents .

The biological activity associated with compounds synthesized on this compound can often be attributed to their structural features and interactions with biological targets.

- Cytotoxic Activity : Compounds synthesized using this compound have shown cytotoxic effects on various cancer cell lines. For instance, certain derivatives exhibited multidrug-resistant reversal properties, indicating their potential as lead compounds for cancer therapy .

Table 1: Summary of Biological Activities Associated with this compound Compounds

| Compound Type | Biological Activity | Mechanism of Action |

|---|---|---|

| Peptides | Antidiabetic (e.g., Liraglutide) | GLP-1 receptor agonism |

| Resin Glycosides | Cytotoxicity | Induction of apoptosis |

| Antimicrobial Agents | Inhibition of microbial growth | Disruption of cell membrane integrity |

| Antiviral Compounds | Inhibition of viral replication | Interference with viral entry/replication |

1. Solid-Phase Synthesis

The solid-phase approach using this compound involves several key steps:

- Loading : The first amino acid is coupled to the this compound.

- Deprotection : The Fmoc protecting group is removed to allow subsequent coupling.

- Elongation : Additional amino acids are sequentially added.

- Cleavage : Final products are cleaved from the resin under mild acidic conditions.

This method allows for the efficient production of peptides while minimizing side reactions.

2. Sonochemical Synthesis

Recent studies have explored sonochemical methods using this compound to enhance reaction rates and yields in synthesizing complex organic molecules. For example, pyrazolo derivatives were synthesized with yields ranging from 51% to 94%, demonstrating the versatility and efficiency of this compound in modern synthetic chemistry .

特性

IUPAC Name |

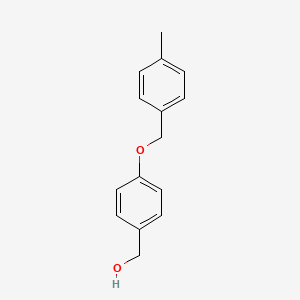

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。